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molecular formula C9H15NO2S2 B8746310 N-tert-butyl-5-methylthiophene-2-sulfonamide

N-tert-butyl-5-methylthiophene-2-sulfonamide

Cat. No. B8746310
M. Wt: 233.4 g/mol
InChI Key: KUBVQTGUUQATJS-UHFFFAOYSA-N
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Patent
US04233333

Procedure details

291 gm (2.5 mol) of chlorosulfonic acid were added in portions to 208 gm (1.0 mol) of phosphorus pentachloride while stirring and cooling. After the evolution of hydrogen chloride had subsided, 98 gm (1.0 mol) of 2-methyl-thiophene were added dropwise while stirring at a temperature of 10° C. When the addition was finished, the mixture was stirred for another 10 minutes. After pouring the reaction mixture over 2.5 kg of ice, the obtained sulfochloride was separated by extracting 5 times with 500 ml of ether. The organic phase was washed twice with 200 ml of water, dried and evaporated in vacuo. The residual oil was taken up in 200 ml of tetrahydrofuran and added, while stirring, dropwise to a solution of 183 gm (2.5 mol) of tert. butylamine in 100 ml of tetrahydrofuran at a temperature of 20° C. The mixture was stirred for 1 hour at room temperature and for 20 minutes at 70° C. bath temperature. The crystals of tert. butylamine hydrochloride which separated out were filtered off and washed with ether. The combined filtrates were evaporated, and the residue was taken up in ether. After washing with 2 N hydrochloric acid and water, the residue was dried over sodium sulfate and again evaporated. The obtained crude product was recrystallized from cyclohexane, yielding 182 gm (78% of theory) of N-tert.-butyl-5-methyl-thiophene-2-sulfonamide.
Quantity
291 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Four
Quantity
183 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[S:2]([OH:5])(=O)=[O:3].P(Cl)(Cl)(Cl)(Cl)Cl.Cl.[CH3:13][C:14]1[S:15][CH:16]=[CH:17][CH:18]=1.[C:19]([NH2:23])([CH3:22])([CH3:21])[CH3:20]>O1CCCC1>[C:19]([NH:23][S:2]([C:16]1[S:15][C:14]([CH3:13])=[CH:18][CH:17]=1)(=[O:5])=[O:3])([CH3:22])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
291 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
208 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
98 g
Type
reactant
Smiles
CC=1SC=CC1
Step Four
Name
ice
Quantity
2.5 kg
Type
reactant
Smiles
Step Five
Name
Quantity
183 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
while stirring at a temperature of 10° C
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the obtained sulfochloride was separated
EXTRACTION
Type
EXTRACTION
Details
by extracting 5 times with 500 ml of ether
WASH
Type
WASH
Details
The organic phase was washed twice with 200 ml of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at room temperature and for 20 minutes at 70° C. bath temperature
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The crystals of tert. butylamine hydrochloride which separated out
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated
WASH
Type
WASH
Details
After washing with 2 N hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residue was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
again evaporated
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C=1SC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 182 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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